Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate
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Overview
Description
Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate is a complex organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 3-position on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate typically involves the nitration of methyl 3-hydroxythiophene-2-carboxylate. This process can be carried out using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylate ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Methyl 3-oxo-5-nitrobenzo(b)thiophene-3-carboxylate.
Reduction: Methyl 3-hydroxy-5-aminobenzo(b)thiophene-3-carboxylate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzothiophene derivatives.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate is primarily related to its ability to interact with specific molecular targets:
Molecular Targets: Kinases and other enzymes involved in cellular signaling pathways.
Pathways Involved: Inhibition of kinase activity can disrupt cellular processes such as cell division and inflammation, making it a potential candidate for cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 5-nitrothiophene-2-carboxylate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Methyl 3-hydroxy-5-aminobenzo(b)thiophene-3-carboxylate: The amino group provides different biological activity compared to the nitro group.
Uniqueness: Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
CAS No. |
26759-52-4 |
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Molecular Formula |
C10H7NO5S |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7NO5S/c1-16-10(13)9-8(12)6-4-5(11(14)15)2-3-7(6)17-9/h2-4,12H,1H3 |
InChI Key |
GYYAQCMJASDSIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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